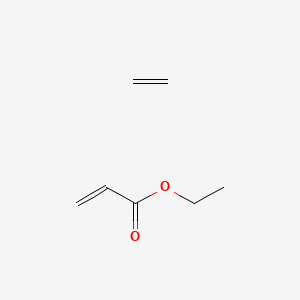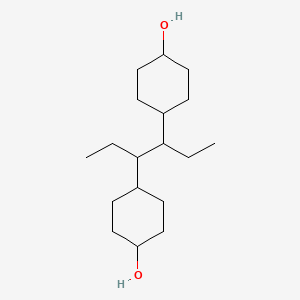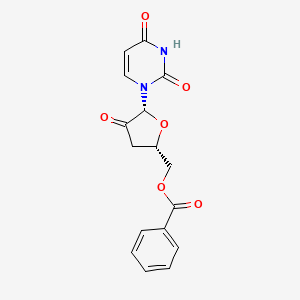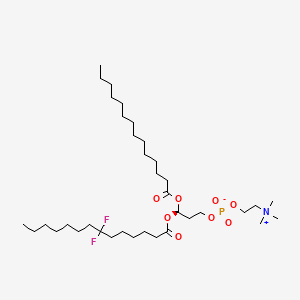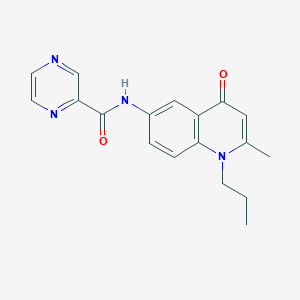
N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide is a member of quinolines.
Scientific Research Applications
Structural Investigation and Chemical Synthesis
- N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide is involved in the study of structural parameters of products transformed from benzopyran-2,5-diones with heterocyclic hydrazines. This transformation was studied using 2D NMR techniques and molecular modeling, contributing significantly to the understanding of molecular structures in solution (Grdadolnik et al., 1997).
Anticancer Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar compounds, have been synthesized and tested for cytotoxic activity against cancer cell lines. This research highlights the potential of such compounds in cancer therapy (Deady et al., 2003).
Antioxidant Properties
- A study on the synthesis of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, which are structurally related, showed promising results in yielding compounds with good to high antioxidant capabilities (Tomassoli et al., 2016).
Antibacterial and DNA-Gyrase Inhibition
- Research into 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a related group of compounds, has shown effective antibacterial activity and DNA-gyrase inhibition, underlining the significance of such compounds in antibacterial therapies (Domagala et al., 1988).
Biological Activity of N-Oxides
- The study of N-oxides of quinoxaline and pyrazine derivatives, which are structurally similar, revealed that these compounds exhibit antibacterial and antituberculous activities, suggesting their potential in treating infectious diseases (Elina et al., 1976).
Corrosion Inhibition
- Carboxamide derivatives, including those structurally similar to N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide, have been studied for their role in corrosion inhibition, particularly in protecting mild steel in hydrochloric acid solutions (Erami et al., 2019).
Antiallergic Properties
- Research into pyrano[3,2-g]quinoline-2,8-dicarboxylic acids, compounds related in structure, has revealed their potential for the topical treatment of asthma due to their antiallergic properties (Cairns et al., 1985).
properties
Product Name |
N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-1-propylquinolin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-3-8-22-12(2)9-17(23)14-10-13(4-5-16(14)22)21-18(24)15-11-19-6-7-20-15/h4-7,9-11H,3,8H2,1-2H3,(H,21,24) |
InChI Key |
UQARCGXBFYJUNH-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C |
Canonical SMILES |
CCCN1C(=CC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)

![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)
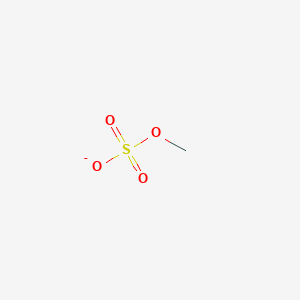
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)

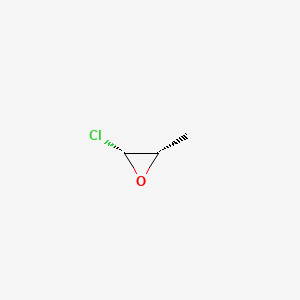
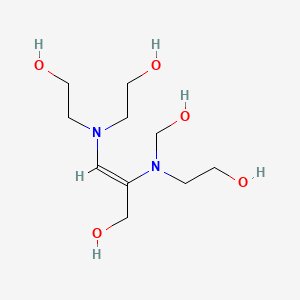
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)

